methyl[(1S)-1-phenylpropyl]amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl[(1S)-1-phenylpropyl]amine hydrochloride is a chemical compound with the molecular formula C10H15N • HCl. It is a crystalline solid that is often used as an analytical reference standard in various scientific research applications. This compound is structurally categorized as a benzylamine and is known for its high purity and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl[(1S)-1-phenylpropyl]amine hydrochloride can be synthesized through several methods. The reaction conditions typically involve heating the mixture and performing vacuum distillation to remove residual water and formic acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The process may include the use of specialized equipment for distillation, crystallization, and purification to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl[(1S)-1-phenylpropyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or other derivatives.
Reduction: It can be reduced to form primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly employed in substitution reactions
Major Products Formed
The major products formed from these reactions include various amides, primary amines, and substituted benzylamines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methyl[(1S)-1-phenylpropyl]amine hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl[(1S)-1-phenylpropyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to act as a norepinephrine and dopamine reuptake inhibitor, thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action . This mechanism is similar to that of other central nervous system stimulants, which enhance cognitive and motor functions by modulating neurotransmitter levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylamine: A simpler primary amine with the formula CH3NH2, used in various chemical syntheses.
N-methyl-1-phenylpropan-1-amine: Another benzylamine derivative with similar structural properties.
1-methyl-3-phenylpropylamine hydrochloride: A related compound with a different positional isomerism.
Uniqueness
Methyl[(1S)-1-phenylpropyl]amine hydrochloride is unique due to its specific stereochemistry and high purity, making it particularly valuable as an analytical reference standard. Its ability to inhibit norepinephrine and dopamine reuptake also distinguishes it from other similar compounds, providing unique applications in both research and potential therapeutic contexts .
Eigenschaften
CAS-Nummer |
2913226-49-8 |
---|---|
Molekularformel |
C10H16ClN |
Molekulargewicht |
185.69 g/mol |
IUPAC-Name |
(1S)-N-methyl-1-phenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-3-10(11-2)9-7-5-4-6-8-9;/h4-8,10-11H,3H2,1-2H3;1H/t10-;/m0./s1 |
InChI-Schlüssel |
HUNCXRPUXAZUEN-PPHPATTJSA-N |
Isomerische SMILES |
CC[C@@H](C1=CC=CC=C1)NC.Cl |
Kanonische SMILES |
CCC(C1=CC=CC=C1)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.